N-[2-(1-adamantyl)ethyl]-2-naphthalen-2-yloxyacetamide
Overview
Description
N-[2-(1-adamantyl)ethyl]-2-naphthalen-2-yloxyacetamide is a compound that features an adamantane moiety linked to a naphthalene ring via an ethyl chain and an acetamide group Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyl)ethyl]-2-naphthalen-2-yloxyacetamide typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl moiety can be introduced through the reaction of adamantanone with suitable reagents.
Coupling with Naphthalene Derivative: The adamantyl intermediate is then coupled with a naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyl)ethyl]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The adamantyl moiety can be oxidized to form adamantyl ketones or alcohols.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions to form tetrahydronaphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Adamantyl ketones or alcohols.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Substituted acetamides.
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]-2-naphthalen-2-yloxyacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Materials Science: Its stability and rigidity make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyl)ethyl]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. The adamantyl moiety is known to enhance the compound’s ability to cross cell membranes, while the naphthalene ring can interact with aromatic residues in proteins. This dual functionality allows the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-2-chloroacetamide: Similar in structure but with a chloro group instead of the naphthalene ring.
2-(1-adamantyl)ethylamine: Lacks the acetamide and naphthalene moieties.
Adamantylidenecyanoacetate: Contains an adamantyl group but differs in the rest of the structure.
Uniqueness
N-[2-(1-adamantyl)ethyl]-2-naphthalen-2-yloxyacetamide is unique due to the combination of the adamantyl and naphthalene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-2-naphthalen-2-yloxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c26-23(16-27-22-6-5-20-3-1-2-4-21(20)12-22)25-8-7-24-13-17-9-18(14-24)11-19(10-17)15-24/h1-6,12,17-19H,7-11,13-16H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWJKKBJWCSNDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)COC4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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